molecular formula C7H9BrN2 B2591345 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 1519225-95-6

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B2591345
CAS No.: 1519225-95-6
M. Wt: 201.067
InChI Key: RIUIZRCFHHTARZ-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H9BrN2 It is characterized by a bromine atom attached to the second position of the imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. One common method is the reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Reactions: Products include oxidized imidazo[1,2-a]pyridine derivatives.

    Reduction Reactions: Products include 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Scientific Research Applications

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide
  • 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Uniqueness

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the second position of the imidazo[1,2-a]pyridine ring system differentiates it from other similar compounds and influences its reactivity and interaction with molecular targets.

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUIZRCFHHTARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519225-95-6
Record name 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine
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